Taurochenodeoxycholic Acid

Beschreibung

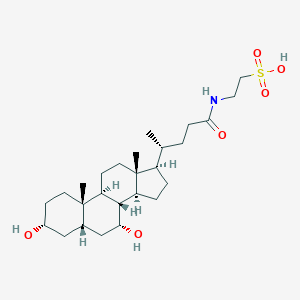

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTRKEVKTKCXOH-BJLOMENOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020121 | |

| Record name | Taurochenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Taurochenodesoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

516-35-8, 6009-98-9 | |

| Record name | Taurochenodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taurochenodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taurochenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Taurochenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6009-98-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAUROCHENODEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/651KU15938 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Taurochenodesoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the biosynthetic pathway of Taurochenodeoxycholic acid?

Conjugation of Chenodeoxycholic Acid with Taurine (B1682933)

The final stage in the biosynthesis of taurochenodeoxycholic acid is the conjugation of CDCA with taurine. This process, which occurs in the peroxisomes and cytosol of hepatocytes, increases the water solubility and amphipathicity of the bile acid, making it a more effective detergent for the emulsification of dietary fats.[1] The conjugation is a two-step enzymatic reaction:

-

Activation of CDCA: Chenodeoxycholic acid is first activated to its coenzyme A (CoA) thioester, chenodeoxycholyl-CoA. This reaction is catalyzed by bile acid-CoA synthetase (BACS) .

-

Amidation with Taurine: The chenodeoxycholyl moiety is then transferred from CoA to the amino group of taurine, forming an amide bond. This step is catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT) .[2][3] The availability of taurine within the hepatocyte is a critical determinant of the ratio of taurine-conjugated to glycine-conjugated bile acids.[4][5]

Biosynthetic Pathways and Logical Flow

The following diagrams illustrate the key pathways in the synthesis of taurochenodeoxycholic acid.

Quantitative Data

The following tables summarize key quantitative parameters related to the biosynthesis of taurochenodeoxycholic acid. Data for human enzymes are provided where available.

Table 1: Kinetic Parameters of Key Human Enzymes

| Enzyme | Substrate(s) | Km | Vmax | Notes |

| CYP7A1 | Cholesterol | ~24 µM | ~1.2 nmol/min/mg | Data from a study on amitriptyline (B1667244) N-demethylation, may not be fully representative for cholesterol.[6] |

| CYP27A1 | Cholesterol | 150 - 400 µM | Not reported | Apparent Km can be influenced by assay conditions.[7] |

| BACS | Cholic Acid | ~30 µM | Not reported | Data for the bovine enzyme, human data is limited. |

| BAAT | Cholyl-CoA | Not reported | Not reported | Affinity for CoA-thioester is high. |

| Taurine | 1.1 mM | Not reported | Demonstrates higher affinity for taurine over glycine.[8] | |

| Glycine | 5.8 mM | Not reported | [8] |

Table 2: Physiological Concentrations and Synthesis Rates

| Compound | Concentration/Rate | Tissue/Fluid | Notes |

| Chenodeoxycholic Acid (CDCA) Synthesis | 0.8 mmol/day (12 µmol/kg/day) | Liver | Represents daily de novo synthesis. |

| Cholic Acid Synthesis | 1.3 mmol/day (20 µmol/kg/day) | Liver | For comparison with CDCA synthesis. |

| Total Bile Acid Pool | ~3 g | Enterohepatic Circulation | This pool circulates 4 to 12 times per day. |

| Taurine | 10-20 mM | HepG2 cells (in vitro) | Intracellular concentrations can influence conjugation rates.[5] |

Experimental Protocols

This section provides an overview of methodologies for key experiments in the study of taurochenodeoxycholic acid biosynthesis.

Assay for CYP7A1 Activity

CYP7A1 activity is often measured indirectly by quantifying a downstream product. An established method involves measuring 7α-hydroxy-4-cholesten-3-one (C4), a stable intermediate, in serum or plasma, which correlates well with hepatic CYP7A1 enzymatic activity.

-

Objective: To determine the activity of CYP7A1 by quantifying the product 7α-hydroxy-4-cholesten-3-one.

-

Methodology: High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: Liver microsomes are prepared from tissue homogenates by differential centrifugation.

-

Enzymatic Reaction: Microsomal protein is incubated with cholesterol (substrate), NADPH (cofactor), and exogenous cholesterol oxidase in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) at 37°C. The cholesterol oxidase converts the immediate product, 7α-hydroxycholesterol, to the more stable 7α-hydroxy-4-cholesten-3-one.

-

Extraction: The reaction is stopped, and steroids are extracted using an organic solvent (e.g., ethyl acetate).

-

HPLC Analysis: The extracted sample is dried, reconstituted, and injected into a normal-phase HPLC system.

-

Detection: The product is detected by UV absorbance at 254 nm.

-

Quantification: The concentration is determined by comparing the peak area to a standard curve of purified 7α-hydroxy-4-cholesten-3-one.

-

Alternatively, commercial ELISA kits are available for the quantification of the CYP7A1 protein itself.

Assay for BAAT (Bile Acid-CoA:amino acid N-acyltransferase) Activity

BAAT activity can be measured by quantifying the formation of the conjugated bile acid product.

-

Objective: To measure the N-acyltransferase activity of BAAT.

-

Methodology: LC-MS/MS-based assay.[2]

-

Enzyme Source: Purified recombinant BAAT or cytosol fraction from liver homogenate.

-

Reaction Mixture: A reaction mixture is prepared containing potassium phosphate buffer (pH 8.4), taurine (e.g., 250 µM), and the enzyme source.

-

Initiation: The reaction is initiated by adding the bile acid-CoA thioester substrate (e.g., chenodeoxycholyl-CoA, 60 µM).

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 15 minutes).

-

Termination and Sample Preparation: The reaction is stopped by adding a cold acidic solution (e.g., 100 mM sodium phosphate, pH 2.0) containing an internal standard. Proteins are precipitated with a solvent like acetonitrile.

-

LC-MS/MS Analysis: After centrifugation, the supernatant is analyzed by reverse-phase LC-MS/MS to quantify the amount of taurochenodeoxycholic acid formed.

-

Quantification of Taurochenodeoxycholic Acid in Biological Samples

-

Objective: To measure the concentration of TCDCA in serum, plasma, or liver tissue.

-

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation:

-

An aliquot of the biological sample (e.g., 200 µL of serum) is taken.

-

An internal standard solution (e.g., a deuterated bile acid) is added.

-

Proteins are precipitated by adding a solvent such as methanol (B129727) or acetonitrile.

-

The sample is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred for analysis.

-

-

Chromatographic Separation:

-

An aliquot of the supernatant is injected onto a reverse-phase HPLC column (e.g., C18).

-

A gradient elution is performed using mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile/isopropanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

-

Mass Spectrometric Detection:

-

The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operating in negative ion mode.

-

Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for TCDCA and the internal standard are monitored for high selectivity and sensitivity.

-

-

Quantification: The concentration of TCDCA in the sample is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve prepared with known concentrations of TCDCA.

-

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Bile acid kinetics and biliary lipid composition in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bile Acid Metabolism in Liver Pathobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesterol-lowing effect of taurine in HepG2 cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monitoring hepatic cholesterol 7alpha-hydroxylase activity by assay of the stable bile acid intermediate 7alpha-hydroxy-4-cholesten-3-one in peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Isocratic High-Performance Liquid Chromatography Assay for CYP7A1-Catalyzed Cholesterol 7α-Hydroxylation | Springer Nature Experiments [experiments.springernature.com]

- 8. assaygenie.com [assaygenie.com]

In-depth Technical Guide: The Cellular Mechanism of Action of Taurochenodeoxycholic Acid

Introduction

Taurochenodeoxycholic acid (TCDCA) is a hydrophilic, taurine-conjugated primary bile acid synthesized in the liver. Beyond its established role in facilitating the digestion and absorption of dietary fats and fat-soluble vitamins, TCDCA has been recognized as a critical signaling molecule. It modulates a wide array of cellular processes by interacting with specific nuclear and cell surface receptors. This technical guide offers a comprehensive examination of the cellular and molecular mechanisms of TCDCA, with a focus on its interactions with key receptors, the signaling pathways it triggers, and the experimental methodologies employed to elucidate these functions. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of TCDCA.

Core Cellular Mechanisms of Taurochenodeoxycholic Acid

The diverse cellular effects of TCDCA are largely mediated through its function as a ligand for several receptors, most notably the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3]

Farnesoid X Receptor (FXR) Agonism

TCDCA is a known agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that governs the homeostasis of bile acids, lipids, and glucose.[2][4][5] Upon entering the cell, TCDCA binds to FXR in the cytoplasm, prompting a conformational change that facilitates its translocation into the nucleus. Within the nucleus, the TCDCA-FXR complex forms a heterodimer with the Retinoid X Receptor (RXR).[5] This heterodimer then binds to specific DNA sequences called Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes, thereby regulating their transcription.[5]

The activation of FXR by TCDCA initiates a negative feedback loop to control bile acid synthesis. A primary target gene upregulated by the FXR/RXR heterodimer is the Small Heterodimer Partner (SHP). SHP, in turn, inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the enzyme that catalyzes the rate-limiting step in the classical pathway of bile acid synthesis.[6]

Furthermore, TCDCA-mediated FXR activation enhances the expression of key transporters involved in the efflux of bile acids from hepatocytes into the bile, including the Bile Salt Export Pump (BSEP) and Multidrug Resistance-associated Protein 2 (MRP2).[4] In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which then signals back to the liver to further suppress CYP7A1 expression.[5]

Signaling Pathway of TCDCA via FXR

References

- 1. mdpi.com [mdpi.com]

- 2. Small intestinal taurochenodeoxycholic acid-FXR axis alters local nutrient-sensing glucoregulatory pathways in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. FXR Activation Increases Reverse Cholesterol Transport by Modulating Bile Acid Composition and Cholesterol Absorption - PMC [pmc.ncbi.nlm.nih.gov]

Taurochenodeoxycholic Acid Signaling in Liver Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurochenodeoxycholic acid (TCDCA) is a taurine-conjugated primary bile acid synthesized in the liver. Beyond its classical role in facilitating lipid digestion and absorption, TCDCA has emerged as a critical signaling molecule within the liver, modulating a complex network of pathways that govern cell survival, inflammation, cholestasis, and fibrosis. The cellular response to TCDCA is highly context-dependent, with the potential to be either protective or detrimental. This guide provides a comprehensive technical overview of the core signaling pathways activated by TCDCA in liver cells, with a focus on hepatocytes, hepatic stellate cells, and Kupffer cells. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of the signaling cascades to support further research and drug development in hepatology.

Core Signaling Pathways of Taurochenodeoxycholic Acid in Liver Cells

TCDCA exerts its effects on liver cells primarily through two major signaling pathways: a pro-survival pathway mediated by Phosphoinositide 3-kinase (PI3K) and a G-protein coupled receptor pathway involving the Takeda G-protein-coupled receptor 5 (TGR5).

The PI3K/PKCζ/NF-κB Pro-survival Pathway

In hepatocytes, TCDCA can activate a potent pro-survival signaling cascade that counteracts its inherent toxicity. This pathway is initiated by the activation of PI3K. Unlike the glycine (B1666218) conjugate of chenodeoxycholic acid (GCDCA), which is pro-apoptotic, TCDCA stimulates PI3K activity[1]. The activation of PI3K leads to the downstream activation of the atypical protein kinase C isoform zeta (PKCζ), but not Akt[1]. Subsequently, activated PKCζ stimulates the nuclear factor-kappa B (NF-κB) signaling pathway[1]. NF-κB, a transcription factor, then translocates to the nucleus and induces the expression of anti-apoptotic genes, such as the cellular inhibitor of apoptosis protein 1 (cIAP-1)[2]. Inhibition of any of the key components of this pathway—PI3K, PKCζ, or NF-κB—renders TCDCA cytotoxic, highlighting the critical role of this cascade in preventing bile acid-induced apoptosis[1].

The TGR5/cAMP/PKA Anti-inflammatory Pathway

TCDCA is an agonist for the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This receptor is primarily expressed in non-parenchymal liver cells, such as Kupffer cells (the resident macrophages of the liver) and hepatic stellate cells, with lower expression in hepatocytes. Upon binding of TCDCA, TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels[3]. Elevated cAMP, in turn, activates Protein Kinase A (PKA). The activated PKA can then phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of genes involved in inflammation and metabolism. In Kupffer cells, this pathway has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Quantitative Data on TCDCA Signaling

The following tables summarize the quantitative effects of TCDCA and its precursor, chenodeoxycholic acid (CDCA), on gene expression and signaling molecule activation in liver cells.

Table 1: Effect of TCDCA/CDCA on Gene Expression in Liver Cells

| Gene | Cell Type | Treatment | Concentration (µM) | Change in mRNA Expression | Reference |

| cIAP-1 | Human Fetal Hepatocytes, HepG2 | CDCA | Not specified | Upregulated | [2] |

| cIAP-1 | Human Fetal Hepatocytes, HepG2 | TCDCA | Not specified | Upregulated | [2] |

| cIAP-2 | Human Fetal Hepatocytes, HepG2 | CDCA | Not specified | No change | [2] |

| XIAP | Human Fetal Hepatocytes, HepG2 | CDCA | Not specified | No change | [2] |

| CYP7A1 | Primary Human Hepatocytes | GCDCA | 100 | Decreased to 2% ± 1% of control | [4] |

| CYP8B1 | Primary Human Hepatocytes | GCDCA | 100 | Decreased to 61% ± 4% of control | [4] |

| CYP27A1 | Primary Human Hepatocytes | GCDCA | 100 | Decreased to 59% ± 3% of control | [4] |

| SHP | Primary Human Hepatocytes | GCDCA | 100 | Increased to 298% ± 43% of control | [4] |

| BSEP | Primary Mouse Hepatocytes | CDCA | 10-100 | Concentration-dependent increase | [5] |

| SPX | Mouse Liver | CDCA | 200 mg/kg (in vivo) | Increased by 4.39 ± 1.33 fold | [6] |

Table 2: Effect of TCDCA on Signaling Molecule Activation

| Molecule | Cell Type | Treatment | Concentration (µM) | Effect | Reference |

| PI3K | McNtcp.24 rat hepatoma | TCDCA | Not specified | Stimulated activity | [1] |

| PKCζ | McNtcp.24 rat hepatoma | TCDCA | Not specified | Activated | [1] |

| Akt | McNtcp.24 rat hepatoma | TCDCA | Not specified | Not activated | [1] |

| NF-κB | McNtcp.24 rat hepatoma | TCDCA | Not specified | Activated transcriptional activity | [1][2] |

| cAMP | 293T cells overexpressing TGR5 | TCDCA | 1 - 100 | Concentration-dependent increase | [3] |

Experimental Protocols

Cell Culture and TCDCA Treatment

1. Cell Lines and Primary Cells:

-

Hepatocytes: Primary human or rat hepatocytes are the gold standard. Alternatively, human hepatoma cell lines such as HepG2 or HepaRG can be used. For studies involving bile acid transport, cells expressing the Na+-taurocholate cotransporting polypeptide (NTCP), like the McNtcp.24 rat hepatoma cell line, are suitable.

-

Hepatic Stellate Cells (HSCs): Primary HSCs isolated from rats or mice, or immortalized human HSC lines like LX-2, are commonly used.

-

Kupffer Cells: Primary Kupffer cells can be isolated from rodent livers.

2. Culture Conditions:

-

Primary Hepatocytes: Plate on collagen-coated dishes in Williams' Medium E supplemented with fetal bovine serum (FBS), insulin, dexamethasone, and antibiotics. Allow cells to attach for 4-6 hours before treatment.

-

Hepatoma Cell Lines: Culture in Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% FBS and antibiotics.

-

HSCs: Culture in DMEM with 10% FBS.

3. TCDCA Preparation and Treatment:

-

Prepare a stock solution of TCDCA (sodium salt) in sterile water or culture medium.

-

Dilute the stock solution to the desired final concentrations (typically ranging from 10 µM to 500 µM) in serum-free or low-serum medium immediately before application to cells.

-

Incubate cells with TCDCA for the desired time points (ranging from minutes for signaling studies to 24-48 hours for gene expression or cytotoxicity assays).

Western Blot Analysis for Protein Expression and Phosphorylation

1. Protein Extraction:

-

After TCDCA treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Electrotransfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Examples of relevant primary antibodies include those against phospho-PKCζ, IκBα, phospho-p65 NF-κB, cIAP-1, phospho-PKA, phospho-CREB, and loading controls like β-actin or GAPDH.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

1. RNA Extraction and cDNA Synthesis:

-

Following TCDCA treatment, lyse cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcriptase kit.

2. qPCR Reaction:

-

Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (e.g., cIAP-1, BSEP, SHP) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

-

Perform the qPCR reaction in a real-time PCR cycler.

3. Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the untreated controls.

In Vitro Cholestasis Assessment

1. Sandwich-Cultured Hepatocytes:

-

Plate primary hepatocytes on collagen-coated dishes and overlay with a second layer of collagen or Matrigel after attachment. This culture system allows for the formation of bile canaliculi.

-

Treat the sandwich-cultured hepatocytes with TCDCA.

-

Assess cholestasis by measuring the accumulation of a fluorescent bile acid analog (e.g., cholyl-lysyl-fluorescein) within the bile canaliculi using fluorescence microscopy.

-

Alternatively, measure the activity of the bile salt export pump (BSEP) by quantifying the efflux of a radiolabeled bile acid (e.g., [3H]-taurocholate) into the media.

The Dual Role of TCDCA: Pro-survival versus Cholestatic Effects

The signaling outcomes of TCDCA in liver cells are a delicate balance between pro-survival and pro-death pathways. At physiological concentrations, the activation of the PI3K/PKCζ/NF-κB pathway in hepatocytes can protect against apoptosis. However, at higher, cholestatic concentrations, TCDCA can induce cellular injury. This toxicity can be exacerbated if the pro-survival pathway is inhibited.

The cholestatic effects of TCDCA are linked to its ability to inhibit the bile salt export pump (BSEP), the primary transporter responsible for secreting bile acids from hepatocytes into the bile canaliculi. Inhibition of BSEP leads to the intracellular accumulation of bile acids, causing cellular stress, mitochondrial dysfunction, and eventually, cell death.

TCDCA Signaling in Different Liver Cell Types

While hepatocytes are the primary site of bile acid synthesis and metabolism, other liver cell types play crucial roles in the overall response to TCDCA.

-

Hepatocytes: As detailed above, hepatocytes respond to TCDCA through both pro-survival and cholestatic pathways. They are the central players in TCDCA-mediated regulation of bile acid homeostasis.

-

Hepatic Stellate Cells (HSCs): In their quiescent state, HSCs are the primary storage site for vitamin A in the liver. Upon liver injury, they become activated and transform into myofibroblast-like cells, which are the main producers of extracellular matrix proteins during liver fibrosis. While some bile acids can promote HSC activation and proliferation, TCDCA's effects on HSCs are less clear and may be context-dependent. Some evidence suggests that high concentrations of hydrophobic bile acids can induce HSC apoptosis, which could be a mechanism for the resolution of fibrosis[7][8].

-

Kupffer Cells: As the resident macrophages of the liver, Kupffer cells are key mediators of the inflammatory response. The activation of the TGR5/cAMP/PKA pathway by TCDCA in Kupffer cells leads to a reduction in the production of pro-inflammatory cytokines, suggesting an anti-inflammatory role for TCDCA in the liver.

Conclusion

Taurochenodeoxycholic acid is a multifaceted signaling molecule in the liver, with its effects intricately linked to its concentration and the specific cell type it acts upon. The PI3K/PKCζ/NF-κB and TGR5/cAMP/PKA pathways are central to mediating its pro-survival and anti-inflammatory effects, respectively. However, at high concentrations, its potential to induce cholestasis and subsequent cell injury cannot be overlooked. A thorough understanding of these complex signaling networks is essential for the development of novel therapeutic strategies for cholestatic liver diseases, liver fibrosis, and other inflammatory conditions of the liver. This guide provides a foundational framework for researchers and drug development professionals to further explore the intricate roles of TCDCA in liver pathophysiology.

References

- 1. The bile acid taurochenodeoxycholate activates a phosphatidylinositol 3-kinase-dependent survival signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chenodeoxycholic acid and taurochenodexycholic acid induce anti-apoptotic cIAP-1 expression in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Feedback regulation of bile acid synthesis in primary human hepatocytes: evidence that CDCA is the strongest inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms for Bile Acids CDCA- and DCA-Stimulated Hepatic Spexin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis as a Mechanism for Liver Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endoplasmic Reticulum stress induces hepatic stellate cell apoptosis and contributes to fibrosis resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Bile Acid Signaling: A Technical Guide to Taurochenodeoxycholic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological signaling of Taurochenodeoxycholic acid (TCDCA). TCDCA, a primary conjugated bile acid, is a critical signaling molecule in various physiological and pathophysiological processes. This document details its historical discovery, modern chemical and enzymatic synthesis methodologies, and its interaction with key nuclear and cell surface receptors. Experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Discovery and Historical Context

The journey to understanding Taurochenodeoxycholic acid is intrinsically linked to the broader history of bile acid research. The formal study of bile acids began in the 19th century, with the isolation of cholic acid in 1848 marking a significant milestone.[1] While the exact first isolation of TCDCA is not well-documented as a singular event, its identification emerged from the systematic characterization of bile composition in various species.

TCDCA is formed in the liver through the conjugation of the primary bile acid chenodeoxycholic acid (CDCA) with the amino acid taurine (B1682933).[2] This conjugation process was elucidated as a key step in bile acid metabolism, rendering the bile acids more water-soluble and effective in their digestive and signaling roles. Early research focused on the chemical structures and physiological functions of these compounds in fat digestion.[2] However, the last few decades have seen a paradigm shift, with TCDCA and other bile acids now recognized as pleiotropic signaling molecules with profound effects on metabolism, inflammation, and cell proliferation.

Synthesis of Taurochenodeoxycholic Acid

The synthesis of TCDCA is a critical step for research and therapeutic applications. Both chemical and enzymatic methods have been developed, often as a preceding step in the production of other valuable bile acids like Tauroursodeoxycholic acid (TUDCA).

Chemical Synthesis

Chemical synthesis provides a robust method for producing TCDCA from readily available precursors. The most common route involves the conjugation of chenodeoxycholic acid (CDCA) with taurine.

Experimental Protocol: Chemical Synthesis of TCDCA

This protocol is adapted from methodologies used in the synthesis of related bile acid conjugates.

Materials:

-

Chenodeoxycholic acid (CDCA)

-

Taurine

-

N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)

-

Triethylamine (B128534) (Et3N)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Heptane

-

Dioxane

-

Ethyl chlorocarbonate

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of Chenodeoxycholic Acid:

-

Dissolve CDCA in anhydrous DMF.

-

Add triethylamine to the solution.

-

Add EEDQ as a coupling agent to activate the carboxylic acid group of CDCA. The reaction proceeds by forming an active ester.

-

Alternatively, dissolve equimolar amounts of CDCA and tri-butylamine in dried dioxane. Cool the solution to 10°C and add a 5% molar excess of ethyl chlorocarbonate.[3]

-

-

Preparation of Sodium Taurate:

-

Dissolve taurine in an equimolar amount of 1 N NaOH solution to form sodium taurate.[3]

-

-

Conjugation Reaction:

-

Add the sodium taurate solution to the activated CDCA solution.

-

Stir the reaction mixture at room temperature for several hours to overnight to allow for the amide bond formation between CDCA and taurine, yielding TCDCA.

-

-

Work-up and Purification:

-

Acidify the reaction mixture with HCl to precipitate the crude TCDCA.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude TCDCA using silica gel column chromatography. A common eluent system is a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate-benzene mixtures.[3]

-

The pure TCDCA can be crystallized from a solvent system like ethyl acetate-heptane.[3]

-

Logical Workflow for Chemical Synthesis of TCDCA

Caption: Workflow for the chemical synthesis of TCDCA.

Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly and highly specific alternative to chemical methods. This approach typically utilizes a two-enzyme system involving a bile acid-CoA ligase (BAL) and a bile acid-CoA:amino acid N-acyltransferase (BAT).

Experimental Protocol: Enzymatic Synthesis of TCDCA

This protocol describes a whole-cell biotransformation approach.

Materials:

-

Chenodeoxycholic acid (CDCA)

-

Taurine

-

Host organism (e.g., E. coli or S. cerevisiae) engineered to express BAL and BAT genes.

-

Fermentation medium (e.g., M9 medium supplemented with glycerol (B35011) and yeast extract)[4]

-

IPTG (for induction of gene expression in E. coli)

-

ATP

-

Coenzyme A (CoA)

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0-7.5)

Procedure:

-

Strain Preparation:

-

Transform the host organism with expression vectors containing the genes for BAL and BAT.

-

Grow a starter culture of the engineered strain overnight in a suitable medium.

-

-

Fermentation and Biotransformation:

-

Inoculate a larger volume of fermentation medium with the starter culture.

-

Grow the cells to a desired optical density (e.g., OD600 of 0.6-0.8).

-

Induce the expression of BAL and BAT with an appropriate inducer (e.g., IPTG for E. coli).

-

After induction, add the substrates: CDCA, taurine, ATP, and CoA to the culture.

-

Continue the fermentation under optimized conditions (temperature, pH, aeration) to allow for the enzymatic conversion of CDCA to TCDCA.

-

-

Product Extraction and Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells to release the intracellularly produced TCDCA.

-

Separate the cell debris by centrifugation.

-

Extract TCDCA from the supernatant using a suitable organic solvent.

-

Purify the TCDCA using chromatographic techniques as described in the chemical synthesis protocol.

-

Quantitative Data for TCDCA-related Synthesis

| Parameter | Value | Reference |

| TUDCA yield from TCDCA (enzymatic) | 62.3% | [5] |

| TUDCA to TCDCA ratio (engineered E. coli) | 1.49 ± 0.14 | [5] |

| TUDCA to TCDCA ratio (engineered E. coli, crude substrate) | 1.55 ± 0.19 | [5] |

| TUDCA yield from TCDCA (coimmobilized enzymes) | > 62% | [6] |

| TCDCA conversion (coimmobilized enzymes) | > 72% | [6] |

Experimental Workflow for Enzymatic Synthesis of TCDCA

Caption: Workflow for the enzymatic synthesis of TCDCA.

Signaling Pathways of Taurochenodeoxycholic Acid

TCDCA exerts its biological effects by activating specific receptors, primarily the G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5) and the farnesoid X receptor (FXR).

TGR5 Signaling Pathway

TGR5 is a cell surface receptor that, upon activation by bile acids like TCDCA, initiates a downstream signaling cascade involving cyclic AMP (cAMP).

TGR5 Signaling Pathway

References

- 1. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taurochenodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. laboratoryequipment.com [laboratoryequipment.com]

- 5. Synthesis of TUDCA from chicken bile: immobilized dual-enzymatic system for producing artificial bear bile substitute - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN104844677A - tauroursodeoxycholic acid synthesis method - Google Patents [patents.google.com]

Taurochenodeoxycholic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Taurochenodeoxycholic acid (TCDCA) is a primary conjugated bile acid, formed in the liver through the conjugation of the primary bile acid chenodeoxycholic acid (CDCA) with the amino acid taurine (B1682933).[1][2] As a key component of the bile acid pool, TCDCA plays a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine.[2][3] Beyond its digestive functions, TCDCA has emerged as a significant signaling molecule, modulating a variety of cellular pathways implicated in metabolic regulation, inflammation, and cell survival. Its intricate interactions with nuclear receptors and G-protein coupled receptors have positioned it as a molecule of interest in various pathological conditions, including liver diseases, metabolic disorders, and cancer.[2][4]

This technical guide provides an in-depth overview of TCDCA as a human metabolite, focusing on its biochemical properties, metabolic pathways, physiological roles, and analytical methodologies. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in related fields.

Biochemical Profile and Metabolism

TCDCA is synthesized in hepatocytes from its precursor, chenodeoxycholic acid, a primary bile acid synthesized from cholesterol. The conjugation with taurine increases its water solubility and amphipathic nature, enhancing its function as a biological detergent.[3] Following its synthesis, TCDCA is actively secreted into the bile and stored in the gallbladder. Upon food intake, it is released into the duodenum to aid in lipid digestion.

The majority of TCDCA is reabsorbed in the terminal ileum and returned to the liver via the portal circulation, a process known as enterohepatic circulation.[2] A small fraction escapes reabsorption and enters the colon, where it can be deconjugated and dehydroxylated by the gut microbiota into secondary bile acids, such as lithocholic acid.

Quantitative Data on TCDCA Concentrations

The concentration of TCDCA in various biological fluids is a critical parameter in understanding its physiological and pathophysiological roles. Below are tables summarizing reported concentrations in healthy individuals and in patients with certain disease states.

Table 1: Serum Taurochenodeoxycholic Acid (TCDCA) Concentrations

| Population | Condition | Concentration (nmol/L) | Notes |

| Healthy Adults | Fasting | Significantly lower than in cirrhotic patients.[4] | Specific mean ± SD not consistently reported, values are generally low. |

| Patients with Liver Cirrhosis | - | Significantly increased compared to healthy subjects.[4] | Levels correlate with the severity of cirrhosis.[5] |

| Patients with Cholestasis | - | Elevated levels observed.[1][3] | A cholic acid/chenodeoxycholic acid quotient > 1.0 is indicative of cholestasis.[6] |

| Patients with NAFLD | - | Significantly higher median concentrations compared to healthy controls.[2] |

Table 2: Biliary and Fecal Taurochenodeoxycholic Acid (TCDCA) Concentrations

| Matrix | Condition | Concentration | Notes |

| Bile | Healthy | TCDCA is a major biliary bile acid.[3] | The ratio of glycine (B1666218) to taurine conjugated bile acids can vary. |

| Bile | Cholestasis | Altered composition of bile acids, with potential increases in primary conjugated bile acids. | |

| Feces | Healthy | 4.32 ± 5.81 nmol/g dry feces[7] | Represents the portion of TCDCA that escapes enterohepatic circulation. |

Signaling Pathways Involving TCDCA

TCDCA exerts its signaling effects through interaction with several key receptors, most notably the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that acts as a primary sensor for bile acids. While the precursor CDCA is a potent FXR agonist, TCDCA is considered a weak agonist and, in some contexts, can act as an antagonist to FXR activation by other bile acids.[8] The activation of FXR initiates a cascade of events that regulate bile acid homeostasis, lipid metabolism, and glucose metabolism.

A key downstream effect of FXR activation is the induction of the small heterodimer partner (SHP), a transcriptional repressor. SHP, in turn, inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[1][9]

TGR5 Signaling

TGR5 is a G-protein coupled receptor expressed in various tissues, including the liver, intestine, and immune cells. TCDCA is an agonist for TGR5.[8][10] Upon binding of TCDCA, TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). This signaling cascade is involved in regulating inflammation, energy expenditure, and glucose homeostasis.[8][10]

Experimental Protocols

Accurate quantification of TCDCA in biological matrices is essential for research and clinical applications. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.

Sample Preparation

A critical step in the analysis of TCDCA is the effective extraction from the biological matrix and removal of interfering substances.

1. Protein Precipitation (for Serum/Plasma):

-

To 100 µL of serum or plasma, add 400 µL of ice-cold methanol (B129727) or acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of TCDCA).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent (e.g., 50% methanol in water).

2. Solid-Phase Extraction (SPE) (for enhanced cleanup):

-

Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of water.

-

Loading: Load the pre-treated sample (e.g., diluted serum or bile) onto the conditioned cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

-

Elution: Elute the retained bile acids, including TCDCA, with a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

UPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used.

-

Mobile Phase A: Water with a small amount of additive for improved ionization (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).

-

Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.

-

Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is employed to separate the various bile acids based on their hydrophobicity.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is most common for bile acid analysis.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for TCDCA and its internal standard are monitored.

-

Conclusion

Taurochenodeoxycholic acid is a multifaceted human metabolite with essential roles in digestion and cellular signaling. Its concentrations in biological fluids are altered in various disease states, highlighting its potential as a biomarker. The intricate signaling pathways it modulates, particularly through FXR and TGR5, present opportunities for therapeutic intervention in a range of metabolic and inflammatory disorders. The analytical methods detailed in this guide provide a framework for the accurate quantification of TCDCA, which is fundamental to advancing our understanding of its role in health and disease and for the development of novel therapeutic strategies.

References

- 1. Down-regulation of cholesterol 7alpha-hydroxylase (CYP7A1) gene expression by bile acids in primary rat hepatocytes is mediated by the c-Jun N-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Circulating bile acid concentrations and non-alcoholic fatty liver disease in Guatemala - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bile acid - Wikipedia [en.wikipedia.org]

- 4. Determination of individual serum bile acids in chronic liver diseases: fasting levels and results of oral chenodeoxycholic acid tolerance test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. color | Graphviz [graphviz.org]

- 7. researchgate.net [researchgate.net]

- 8. Taurochenodeoxycholic acid mediates cAMP-PKA-CREB signaling pathway [cjnmcpu.com]

- 9. researchgate.net [researchgate.net]

- 10. Taurochenodeoxycholic acid mediates cAMP-PKA-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance: Taurochenodeoxycholic Acid and the Gut Microbiota

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Taurochenodeoxycholic acid (TCDCA), a primary conjugated bile acid, has emerged as a critical signaling molecule in the complex interplay between the host and its gut microbiota. Beyond its classical role in lipid digestion, TCDCA actively modulates the composition and function of the gut microbiome, while its own metabolism by intestinal bacteria gives rise to secondary bile acids with profound physiological effects. This technical guide provides a comprehensive overview of the mechanisms of action of TCDCA on the gut microbiota, its downstream effects on host signaling pathways, and detailed experimental protocols for its study. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the TCDCA-gut microbiota axis in a range of metabolic and inflammatory diseases.

Introduction: TCDCA as a Key Modulator of the Gut-Host Axis

The gut microbiota, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a pivotal role in host health and disease. Its metabolic activities influence nutrient absorption, immune system development, and the production of a vast array of bioactive molecules. Among the most influential of these are bile acids.

Primary bile acids, including chenodeoxycholic acid (CDCA), are synthesized in the liver from cholesterol and conjugated with either glycine (B1666218) or taurine (B1682933) before being secreted into the intestine. In the gut lumen, they are subject to extensive metabolism by the resident microbiota. Taurochenodeoxycholic acid (TCDCA) is the taurine-conjugated form of CDCA.

The bidirectional relationship between TCDCA and the gut microbiota is a key area of research. TCDCA can directly influence the growth and composition of gut bacteria due to its antimicrobial properties. Conversely, gut bacteria, through enzymes like bile salt hydrolases (BSH), can deconjugate TCDCA to CDCA, which can be further transformed into the secondary bile acid lithocholic acid (LCA) by 7α-dehydroxylating bacteria such as Clostridium scindens. These transformations alter the signaling properties of the bile acid pool, impacting host physiology through the activation of nuclear and G-protein coupled receptors.

This guide will delve into the known effects of TCDCA on the gut microbiota, the signaling pathways it modulates, and the experimental approaches used to elucidate these interactions.

TCDCA's Impact on Gut Microbiota Composition and Function

TCDCA exerts a selective pressure on the gut microbial community, shaping its composition and metabolic output. While comprehensive quantitative data from dedicated TCDCA supplementation studies are still emerging, existing research provides valuable insights.

Data Presentation: Quantitative Effects of Bile Acids on Gut Microbiota

The following tables summarize findings on the impact of bile acids, including those closely related to TCDCA, on the gut microbiota. It is important to note that the specific effects of TCDCA can vary depending on the host species, diet, and the baseline composition of the gut microbiota.

Table 1: Effects of Bile Acids on the Relative Abundance of Gut Bacterial Phyla

| Bile Acid/Treatment | Host/Model | Phylum | Change in Relative Abundance | Reference |

| Cholic Acid (CA) | Rat | Firmicutes | Increase (from 54% to 93-98%) | [1] |

| Cholic Acid (CA) | Rat | Bacteroidetes | Decrease | [1] |

| Cholic Acid (CA) | Rat | Actinobacteria | Decrease | [1] |

| Milk Fat (promotes taurine conjugation) | Mouse (IL-10-/-) | Bacteroidetes | Increase | [2] |

| Milk Fat (promotes taurine conjugation) | Mouse (IL-10-/-) | Firmicutes | Decrease | [2] |

| UDCA/CDCA Treatment | Human | Firmicutes | Increase (in non-responders) | [3] |

| UDCA/CDCA Treatment | Human | Erysipelotrichi | Decrease (in responders) | [3] |

Table 2: Effects of TCDCA and Related Bile Acids on Specific Gut Bacterial Genera

| Bile Acid/Condition | Host/Model | Genus | Change in Abundance/Correlation | Reference |

| TCDCA | Broiler Chicken | Lactobacillus | Dominant genus in TCDCA group | [4] |

| TCDCA | Broiler Chicken | Parabacteroides | Dominant genus in TCDCA group | [4] |

| TCDCA | Broiler Chicken | Streptococcus | Dominant genus in control group | [4] |

| TCDCA | Broiler Chicken | Oscillospira | Dominant genus in control group | [4] |

| TCDCA | Human (Biliary Atresia) | Bifidobacterium | Significant negative correlation | [5] |

| TCDCA | Human (Cholelithiasis) | Microbacterium | Positive association | [6] |

| TCDCA | Human (Cholelithiasis) | Lutibacterium | Positive association | [6] |

| TCDCA | Human (Cholelithiasis) | Sphingomonas | Positive association | [6] |

| TCDCA | Human (Cholelithiasis) | Prevotella intermedia | Positive association | [6] |

Table 3: Effects of TCDCA and Gut Microbiota on Short-Chain Fatty Acid (SCFA) Production

| Condition/Treatment | Host/Model | SCFA | Change in Concentration | Reference |

| High-Fat Diet (alters bile acid profile) | Rat | Acetate | Elevated colonic and whole-body turnover | [7] |

| High-Fiber Diet | Human | Acetate, Propionate, Butyrate | Increased production | |

| Fructo-oligosaccharides | Mouse (NAFLD model) | Total SCFAs | Increase in fecal levels | |

| Antibiotic-induced microbiota depletion | Mouse | Acetate, Butyrate | Significant reduction | [8] |

Signaling Pathways Modulated by TCDCA

TCDCA and its metabolites act as signaling molecules by activating specific host receptors, primarily the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled Receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor highly expressed in the liver and intestine. It is a key regulator of bile acid, lipid, and glucose homeostasis. Chenodeoxycholic acid (CDCA), the deconjugated form of TCDCA, is a potent natural agonist of FXR.[9]

FXR Activation and Downstream Effects:

-

Bile Acid Homeostasis: In the intestine, FXR activation by bile acids induces the expression of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).[7][10] FGF19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor FGFR4. This binding activates a signaling cascade that suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[7][10] This negative feedback loop is crucial for maintaining the appropriate size of the bile acid pool. In the liver, FXR activation also induces the expression of the small heterodimer partner (SHP), which further inhibits CYP7A1 transcription.[7][10]

-

Lipid and Glucose Metabolism: FXR activation influences lipid and glucose metabolism by regulating the expression of genes involved in lipogenesis, gluconeogenesis, and insulin (B600854) sensitivity.[10]

Diagram of the FXR Signaling Pathway:

FXR signaling pathway activated by TCDCA-derived CDCA.

Takeda G-protein coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells. TCDCA is a known agonist of TGR5.[11]

TGR5 Activation and Downstream Effects:

-

GLP-1 Secretion: In intestinal L-cells, TGR5 activation by bile acids stimulates the secretion of glucagon-like peptide-1 (GLP-1).[12] GLP-1 is an incretin (B1656795) hormone that enhances glucose-stimulated insulin secretion, suppresses glucagon (B607659) release, and slows gastric emptying, thereby contributing to glucose homeostasis.

-

Anti-inflammatory Effects: TGR5 activation in macrophages has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.[3] This suggests a role for TCDCA in modulating gut inflammation.

Diagram of the TGR5 Signaling Pathway:

References

- 1. Production of New Microbially Conjugated Bile Acids by Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Changes in gut microbiota due to supplemented fatty acids in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The gut microbiome predicts response to UDCA/CDCA treatment in gallstone patients: comparison of responders and non-responders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile acid and short chain fatty acid metabolism of gut microbiota mediate high-fat diet induced intestinal barrier damage in Macrobrachium rosenbergii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exogenous Short Chain Fatty Acid Effects in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Short-Chain Fatty Acid Acetate in Body Weight Control and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota [mdpi.com]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

Taurochenodeoxycholic Acid: A Novel Modulator of Neuroinflammation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The complex interplay between glial cells, neurons, and the immune system within the central nervous system (CNS) presents a challenging landscape for therapeutic intervention. Emerging evidence highlights the significant role of bile acids, traditionally known for their function in digestion, as signaling molecules with potent immunomodulatory and neuroprotective properties. This technical guide provides a comprehensive overview of the impact of Taurochenodeoxycholic acid (TCDCA), a conjugated primary bile acid, on neuroinflammatory processes. We delve into its mechanisms of action, detailing its interaction with key receptors such as the Takeda G-protein-coupled receptor 5 (TGR5) and the Farnesoid X receptor (FXR). This document summarizes quantitative data from pivotal studies, outlines detailed experimental protocols for investigating TCDCA's effects, and provides visual representations of the core signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of TCDCA in neuroinflammatory and neurodegenerative diseases.

Introduction

Neuroinflammation is characterized by the activation of glial cells, primarily microglia and astrocytes, leading to the production of a cascade of inflammatory mediators including cytokines, chemokines, reactive oxygen species (ROS), and nitric oxide (NO)[1]. While this response is initially protective, chronic activation contributes to neuronal damage and disease progression. Taurochenodeoxycholic acid (TCDCA) is an endogenous bile acid formed by the conjugation of chenodeoxycholic acid (CDCA) with taurine[2]. Beyond its role in lipid metabolism, TCDCA has been shown to exert significant anti-inflammatory effects in various disease models[2]. Recent research has extended these findings to the CNS, where TCDCA has demonstrated the ability to mitigate neuroinflammation and confer neuroprotection in models of Parkinson's disease, multiple sclerosis, and traumatic brain injury[3][4][5]. This guide will explore the molecular mechanisms underlying these effects and provide practical information for researchers in the field.

Mechanisms of Action of TCDCA in Neuroinflammation

TCDCA modulates neuroinflammation through multiple signaling pathways, primarily by acting on specific bile acid receptors expressed on glial cells. The two principal receptors implicated are the G-protein coupled receptor TGR5 and the nuclear receptor FXR.

TGR5-Mediated Anti-inflammatory Effects

TGR5, a G-protein coupled receptor, is expressed on various cell types within the CNS, including microglia and astrocytes[3][6]. TCDCA is a potent agonist of TGR5[7]. Upon binding, TCDCA activates TGR5, leading to a cascade of intracellular events that ultimately suppress the pro-inflammatory response.

-

Inhibition of NF-κB Signaling: A key mechanism of TCDCA's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[3][4]. Activation of TGR5 by TCDCA leads to the inhibition of NF-κB translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as TNF-α, IL-1β, IL-6, and inducible nitric oxide synthase (iNOS)[3][4].

-

Modulation of Microglia and Astrocyte Activation: TCDCA has been shown to directly impact the activation state of both microglia and astrocytes. In lipopolysaccharide (LPS)-stimulated microglia, TCDCA suppresses the production of inflammatory mediators[4]. Similarly, in astrocyte cultures, TCDCA reduces the expression of inflammatory markers and mitigates their hyperactivation[3]. This modulation of glial cell phenotype is a critical aspect of its neuroprotective effects.

FXR-Mediated pathways

The Farnesoid X Receptor (FXR) is a nuclear receptor that also plays a role in mediating the effects of bile acids. While CDCA is a more potent FXR agonist, TCDCA can also activate this receptor[8][9][10]. FXR activation can influence inflammatory responses, although its role in neuroinflammation in the context of TCDCA is less well-defined compared to TGR5. Some studies suggest that FXR activation can have anti-inflammatory effects by antagonizing other signaling pathways, such as NF-κB[11].

Other Signaling Pathways

Recent studies have begun to elucidate the involvement of other signaling pathways in the neuroprotective effects of TCDCA.

-

AKT/mTOR Pathway: TCDCA has been shown to influence the AKT/mTOR pathway, which is involved in cell survival and inflammation[4].

-

AMPK Activation: TCDCA can activate AMP-activated protein kinase (AMPK), a key energy sensor in the cell that also has anti-inflammatory properties[4].

-

STING Pathway: In the context of traumatic brain injury, TUDCA (a closely related bile acid) has been shown to modulate neuroinflammation via inhibition of the STING (Stimulator of Interferon Genes) pathway[5]. The role of TCDCA in this pathway warrants further investigation.

Quantitative Data on the Effects of TCDCA on Neuroinflammation

The following tables summarize the quantitative findings from key studies investigating the impact of TCDCA on markers of neuroinflammation.

| In Vitro Model | Cell Type | Stimulus | TCDCA Concentration | Parameter Measured | Result | Reference |

| C6 astrocytic cell line | Astrocytes | LPS | Dose-dependent | NO production | Decreased | [3] |

| C6 astrocytic cell line | Astrocytes | LPS | Dose-dependent | iNOS protein expression | Decreased | [3] |

| C6 astrocytic cell line | Astrocytes | LPS | Dose-dependent | GFAP protein expression | Decreased | [3] |

| C6 astrocytic cell line | Astrocytes | LPS | Not specified | COX2, iNOS mRNA expression | Inhibited | [3] |

| C6 astrocytic cell line | Astrocytes | LPS | Not specified | Phosphorylated AKT, IκBα, NFκB protein expression | Decreased | [3] |

| BV-2 microglial cell line | Microglia | LPS | Not specified | IL-1β, IL-6, TNF-α production | Suppressed | [4] |

| Fibroblast-like synoviocytes | Synoviocytes | - | 10⁻⁵, 10⁻⁶, 10⁻⁷ M | SRSF9, GPX3 mRNA and protein expression | Upregulated | [12] |

| In Vivo Model | Animal Model | TCDCA Treatment | Parameter Measured | Result | Reference |

| EAE Mice | Multiple Sclerosis | Not specified | iNOS, COX2, TNF-α, IL-1β, IL-6 mRNA in brain cortex | Down-regulated | [3] |

| MPTP-induced Mice | Parkinson's Disease | Not specified | IL-1β, IL-6, TNF-α production | Suppressed | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of TCDCA and neuroinflammation research.

In Vitro Neuroinflammation Models

4.1.1. Astrocyte and Microglia Cell Culture and Treatment

-

Cell Lines: C6 rat glioma cells and BV-2 murine microglial cells are commonly used.

-

Primary Cultures: Primary astrocyte and microglia cultures can be established from neonatal rodent cortices for a more physiologically relevant model[13][14][15][16][17].

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Neuroinflammation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is a standard stimulus to induce an inflammatory response in both astrocytes and microglia[3][4].

-

TCDCA Treatment: TCDCA is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 10, 50, 100 µM) prior to or concurrently with the inflammatory stimulus.

4.1.2. Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Production: NO levels in the culture supernatant can be quantified using the Griess reagent assay, which measures nitrite, a stable metabolite of NO[4][18][19].

-

Cytokine Quantification: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant can be measured using enzyme-linked immunosorbent assays (ELISAs) or multiplex bead-based assays[6][11].

-

Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA expression levels of inflammatory genes (e.g., iNOS, COX2, TNF-α, IL-1β, IL-6)[7][12][20].

-

Protein Expression Analysis: Western blotting is employed to determine the protein levels of key signaling molecules (e.g., phosphorylated and total forms of NF-κB, IκBα, AKT) and inflammatory enzymes (e.g., iNOS, COX-2)[3][4].

In Vivo Neuroinflammation Models

4.2.1. Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis

-

Induction: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55 emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin[1][8][21][22].

-

TCDCA Administration: TCDCA can be administered via oral gavage or intraperitoneal injection at a specified dosage and frequency, starting before or after the onset of clinical signs.

-

Assessment: Disease progression is monitored daily using a standardized clinical scoring system. Histological analysis of the spinal cord is performed to assess demyelination and immune cell infiltration. Immunohistochemistry for markers like Iba1 (microglia) and GFAP (astrocytes) is used to evaluate glial activation[3].

4.2.2. MPTP Model of Parkinson's Disease

-

Induction: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to mice (e.g., C57BL/6) via intraperitoneal injections to induce selective degeneration of dopaminergic neurons in the substantia nigra[23][24][25][26].

-

TCDCA Administration: TCDCA is administered to the mice before, during, or after MPTP treatment.

-

Assessment: Behavioral tests (e.g., pole test, rotarod) are used to assess motor function. Immunohistochemical analysis of tyrosine hydroxylase (TH) in the substantia nigra and striatum is performed to quantify dopaminergic neuron loss. Glial activation is assessed by Iba1 and GFAP staining[4].

4.2.3. Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

-

Induction: A single intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection of LPS is administered to rodents to induce a systemic inflammatory response and subsequent neuroinflammation[27].

-

TCDCA Administration: TCDCA is typically administered prior to the LPS challenge.

-

Assessment: Brain tissue is collected at various time points after LPS injection to analyze the expression of inflammatory mediators by qRT-PCR, ELISA, and immunohistochemistry[27].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by TCDCA and a general experimental workflow for its investigation.

Caption: TCDCA anti-inflammatory signaling via TGR5 and NF-κB inhibition.

Caption: General experimental workflow for investigating TCDCA's effects.

Conclusion and Future Directions

Taurochenodeoxycholic acid has emerged as a promising therapeutic candidate for neuroinflammatory disorders. Its ability to modulate key signaling pathways, particularly through the TGR5 receptor, and to suppress the activation of microglia and astrocytes, underscores its potential to mitigate the detrimental effects of chronic neuroinflammation. The data presented in this guide provide a strong rationale for continued investigation into the therapeutic applications of TCDCA.

Future research should focus on several key areas:

-

Elucidating the role of FXR: A more in-depth understanding of the contribution of FXR to the anti-neuroinflammatory effects of TCDCA is needed.

-

Blood-Brain Barrier Permeability: Investigating the ability of TCDCA to cross the blood-brain barrier and its effects on barrier integrity during neuroinflammation is crucial for its clinical translation.

-

Chronic Disease Models: While acute models have been informative, further studies in chronic models of neurodegeneration are necessary to evaluate the long-term efficacy of TCDCA.

-

Clinical Trials: The preclinical evidence strongly supports the initiation of well-designed clinical trials to assess the safety and efficacy of TCDCA in patients with neuroinflammatory diseases.

References

- 1. Treatment of Experimental Autoimmune Encephalomyelitis with an Inhibitor of Phosphodiesterase-8 (PDE8) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taurochenodeoxycholic Acid Inhibited AP-1 Activation via Stimulating Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taurochenodeoxycholic acid reduces astrocytic neuroinflammation and alleviates experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid and reactive nitric oxide production by astrocytes in mouse neocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Severity- and Time-Dependent Activation of Microglia in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 [mdpi.com]

- 8. Treatment of Experimental Autoimmune Encephalomyelitis with Alpha Lipoic Acid and Associative Conditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]

- 10. Taurochenodeoxycholic acid reduces astrocytic neuroinflammation and alleviates experimental autoimmune encephalomyelitis in mice-外文期刊论文-农业学术服务平台 [agri.nais.net.cn]

- 11. Cytokine Release By Microglia Exposed To Neurologic Injury Is Amplified By Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcriptome investigation of anti‐inflammation and immuno‐regulation mechanism of taurochenodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Astrocyte/Microglia Cocultures as a Model to Study Neuroinflammation | Springer Nature Experiments [experiments.springernature.com]

- 14. A primary neural cell culture model to study neuron, astrocyte, and microglia interactions in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Astrocyte/Microglia Cocultures as a Model to Study Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Carbon dioxide influence on nitric oxide production in endothelial cells and astrocytes: cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Astrocytes modulate nitric oxide production by microglial cells through secretion of serine and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. youtube.com [youtube.com]

- 23. modelorg.com [modelorg.com]

- 24. Differences between subacute and chronic MPTP mice models: investigation of dopaminergic neuronal degeneration and alpha-synuclein inclusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Measuring Taurochenodeoxycholic Acid in Serum: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurochenodeoxycholic acid (TCDCA) is a taurine-conjugated primary bile acid synthesized in the liver from cholesterol. Beyond its traditional role in fat digestion and absorption, TCDCA is now recognized as a crucial signaling molecule involved in various metabolic processes. Accurate quantification of TCDCA in serum is vital for understanding its role in liver diseases, metabolic disorders, and for monitoring the therapeutic efficacy and potential toxicity of drug candidates that may interfere with bile acid metabolism. This application note provides detailed protocols for the robust and sensitive measurement of TCDCA in serum samples, primarily focusing on the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with a supplementary overview of the Enzyme-Linked Immunosorbent Assay (ELISA) approach.

Principle of Methods

The quantification of TCDCA in a complex biological matrix like serum presents analytical challenges due to the presence of structurally similar bile acids and other interfering substances.[1][2]